Ethyl 2-(quinolin-5-yl)acetate is an organic compound with the molecular formula C13H13NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives and has garnered interest for its potential antimicrobial and anticancer properties.
Ethyl 2-(quinolin-5-yl)acetate is synthesized from 2-(quinolin-5-yl)acetic acid through esterification with ethanol, typically using sulfuric acid as a catalyst. This compound is categorized under organic compounds and specifically classified as an ester due to the presence of the ester functional group in its structure.
The synthesis of Ethyl 2-(quinolin-5-yl)acetate primarily involves the following steps:
Ethyl 2-(quinolin-5-yl)acetate features a quinoline ring structure, which contributes to its stability and reactivity. The compound's structure can be represented as follows:
The molecular weight of Ethyl 2-(quinolin-5-yl)acetate is approximately 215.24 g/mol. Its structural formula indicates that it consists of a quinoline moiety attached to an ethyl acetate group, enhancing its solubility compared to other quinoline derivatives.
Ethyl 2-(quinolin-5-yl)acetate can undergo various chemical reactions, including:
Ethyl 2-(quinolin-5-yl)acetate exhibits its biological activity through several mechanisms:
Ethyl 2-(quinolin-5-yl)acetate has several significant applications:
Esterification of quinoline-5-acetic acid with ethanol represents the pivotal step in synthesizing ethyl 2-(quinolin-5-yl)acetate. Two primary methodologies dominate this transformation: acid-catalyzed Fischer esterification and coupling reagent-mediated approaches. Conventional Fischer esterification employs concentrated sulfuric acid (10–15 mol%) in refluxing ethanol (78°C), achieving moderate yields (65–75%) but requiring extended reaction times (12–24 hours). Side products include sulfonated quinolines and dimeric esters, particularly with electron-rich quinoline substrates [5].
The Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane enables milder conditions (0–25°C, 2–6 hours), suppressing side reactions and improving yields to 80–88%. This method is preferred for acid-sensitive quinoline derivatives but incurs higher costs due to stoichiometric reagent use [2]. Recent advances employ p-toluenesulfonic acid (p-TSA) as a low-loading catalyst (5 mol%) under azeotropic conditions (toluene/ethanol), achieving 92% yield within 4 hours through continuous water removal [5].
Table 1: Comparative Analysis of Esterification Methods
Method | Catalyst/Reagent | Conditions | Yield (%) | Reaction Time | Key Limitations |
---|---|---|---|---|---|
Fischer esterification | H₂SO₄ (15 mol%) | EtOH reflux, 24 h | 65–75 | 12–24 h | Sulfonation, dimerization |
Steglich esterification | DCC/DMAP (1.2 equiv) | DCM, 25°C, 4 h | 80–88 | 2–6 h | High cost, stoichiometric waste |
p-TSA azeotropic | p-TSA (5 mol%) | Toluene/EtOH, 4 h | 88–92 | 3–5 h | Solvent separation complexity |
Solvent engineering significantly impacts efficiency. Ethanol/cyclohexane mixtures (1:3 v/v) form low-boiling azeotropes that facilitate water removal, reducing reaction times to 3–5 hours. Post-reaction purification typically involves neutralization, solvent evaporation, and silica gel chromatography to isolate the product as a pale-yellow oil [5] [9].
Continuous flow technology enhances the synthesis of ethyl 2-(quinolin-5-yl)acetate through precise residence time control and improved heat/mass transfer. Immobilized catalysts such as sulfonated polystyrene beads (Amberlyst®-15) or silica-supported lipases (Novozym®-435) enable heterogeneous catalysis in flow reactors, eliminating catalyst separation steps and enabling reagent recycling [2].
A representative system employs a packed-bed reactor (30 cm × 10 mm ID) loaded with Amberlyst-15 (250 mg). A solution of quinoline-5-acetic acid (0.5 M) in ethanol is pumped at 0.2 mL/min through the reactor at 100°C, achieving 95% conversion with a residence time of 15 minutes—a 96-fold reduction compared to batch processing. The catalyst remains stable for >200 hours due to minimal thermal degradation in flow [2]. Green solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) further improve sustainability by replacing toluene in azeotropic distillations. These solvents exhibit excellent quinoline solubility, low water miscibility, and reduced environmental impact [2] .
Table 2: Flow Reactor Optimization Parameters
Catalyst System | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|---|
Amberlyst-15 | EtOH | 100 | 15 | 95 | 1.8 |
Novozym-435 | 2-MeTHF/EtOH | 60 | 45 | 88 | 0.9 |
SiO₂-SO₃H | CPME/EtOH | 120 | 10 | 92 | 2.1 |
Microwave irradiation revolutionizes esterification kinetics by enabling direct molecular activation and rapid heating. Solvent-free reactions under microwave conditions (300–500 W) convert quinoline-5-acetic acid and ethanol to the target ester within 10–20 minutes, achieving yields of 90–94% without catalysts. This approach reduces energy consumption by 85% compared to conventional reflux [5] [9].
Catalyst recycling is feasible with heterogeneous systems. For example, para-sulfonic acid calix[4]arene (CX4SO₃H) in ethanol under microwave irradiation (100°C, 15 min) delivers consistent yields (89–91%) over five cycles due to the macrocycle’s thermal stability. The Krapcho reaction has also been adapted to microwave conditions for decarboxylation, using aqueous NaCl (2 equiv) in DMSO at 150°C for 20 minutes to afford ethyl 2-(quinolin-5-yl)acetate from malonate precursors without thermal decomposition [5] [7].
Table 3: Microwave vs. Conventional Thermal Synthesis
Condition | Temperature (°C) | Time | Yield (%) | Energy Consumption (kW·h/mol) | Byproduct Formation |
---|---|---|---|---|---|
Conventional reflux | 78 | 24 h | 65–75 | 18.6 | High (8–12%) |
Microwave (solvent-free) | 120 | 15 min | 90–94 | 2.8 | Low (2–3%) |
Microwave/CX4SO₃H | 100 | 20 min | 89–91 | 3.2 | Moderate (4–5%) |
Scaling ethyl 2-(quinolin-5-yl)acetate synthesis introduces materials compatibility issues, particularly with corrosive reagents. Phosphorus oxychloride (used in chloroquinoline precursors) and sulfuric acid accelerate reactor corrosion, necessitating Hastelloy® C-276 or glass-lined steel reactors. Corrosion inhibitors like 1-hydroxyethane-1,1-diphosphonic acid (HEDP, 50–100 ppm) reduce degradation rates by 70% in acidic ethanol environments [8].
Yield optimization strategies focus on:
Economic analyses reveal that continuous processing reduces production costs by 30% compared to batch methods, primarily through lower energy expenditure and reduced catalyst loading. Life-cycle assessments confirm a 40% reduction in carbon footprint when combining flow reactors with solvent recycling [2] .
Table 4: Industrial Process Optimization Targets
Challenge | Mitigation Strategy | Outcome | Cost Impact |
---|---|---|---|
Corrosion in reactors | Hastelloy C-276 reactors + HEDP inhibitors | Reactor lifetime >5 years | +15% capital cost |
Ethanol usage | Closed-loop distillation recovery | 95% solvent recycle | -25% operational cost |
Product purification | n-Heptane-assisted crystallization | Purity >99.5%; yield loss <3% | -10% downstream cost |
Energy-intensive heating | Microwave-assisted flow reactors | 85% energy reduction vs. batch | -30% utilities cost |
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